molecular formula C9H11FN2O6 B085921 1-beta-D-Arabinofuranosyl-5-fluoro-(1H,3H)-pyrimidine-2,4-dione CAS No. 131-06-6

1-beta-D-Arabinofuranosyl-5-fluoro-(1H,3H)-pyrimidine-2,4-dione

Cat. No. B085921
CAS RN: 131-06-6
M. Wt: 262.19 g/mol
InChI Key: FHIDNBAQOFJWCA-MNCSTQPFSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving 1-beta-D-Arabinofuranosyl-5-fluoro-(1H,3H)-pyrimidine-2,4-dione are not provided in the search results . For detailed reaction mechanisms and conditions, it is recommended to refer to specialized chemical literature.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 262.19 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results .

Scientific Research Applications

Mechanistic Insights and Antiviral Potency

β-D and β-L-enantiomers of 2′,3′-dideoxycytidine analogues, which include compounds structurally related to 1-beta-D-Arabinofuranosyl-5-fluoro-(1H,3H)-pyrimidine-2,4-dione, are potent inhibitors of viral and cellular replication. These compounds, due to small modifications such as the addition of fluorine at the 5-position of the pyrimidine ring, exhibit marked differences in antiviral activity and toxicity. The alteration in kinetic parameters following fluorine substitution enhances the overall efficiency of nucleotide incorporation by HIV-1 reverse transcriptase, potentially explaining the high potency against HIV-1. This insight into the mechanism of action emphasizes the importance of structural modifications in improving the antiviral efficacy of nucleoside analogues (Ray et al., 2003).

Fluorinated Pyrimidines in Cancer Therapy

Fluorinated pyrimidines, particularly 5-Fluorouracil (5-FU), are pivotal in cancer treatment, utilized in over 2 million cases annually. The review by Gmeiner (2020) discusses advancements in fluorine chemistry that contribute to the precise use of fluorinated pyrimidines in oncology. Insights into the synthesis, including isotopic labeling for studying metabolism and biodistribution, alongside the impact of fluorinated pyrimidines on nucleic acid structure and dynamics, provide a comprehensive understanding of their therapeutic potential. The review also highlights emerging roles of 5-FU in inhibiting RNA and DNA modifying enzymes, opening new avenues for personalized cancer therapy (Gmeiner, 2020).

Catalysis in Pyrimidine Synthesis

The synthesis of pyranopyrimidine scaffolds, including derivatives related to 1-beta-D-Arabinofuranosyl-5-fluoro-(1H,3H)-pyrimidine-2,4-dione, leverages hybrid catalysts for enhanced bioavailability and medicinal applicability. Parmar et al. (2023) focus on the utilization of various catalysts, from organocatalysts to nanocatalysts, for developing pyranopyrimidine and its isomers. This review underscores the significance of innovative synthesis methods in the development of pharmaceuticals and highlights the potential for creating lead molecules with broadened therapeutic applications (Parmar et al., 2023).

Safety And Hazards

The safety data sheet (SDS) for this compound can be found online . The SDS provides information on the potential hazards of the compound, safe handling procedures, and emergency measures .

properties

IUPAC Name

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIDNBAQOFJWCA-MNCSTQPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701288284
Record name 1-β-D-Arabinofuranosyl-5-fluorouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-beta-D-Arabinofuranosyl-5-fluoro-(1H,3H)-pyrimidine-2,4-dione

CAS RN

131-06-6
Record name 1-β-D-Arabinofuranosyl-5-fluorouracil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Arabinofuranosyl-5-fluorouracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-β-D-Arabinofuranosyl-5-fluorouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-β-D-arabinofuranosyl-5-fluoro-(1H,3H)-pyrimidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.554
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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